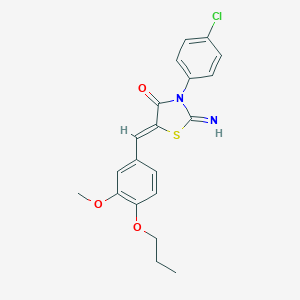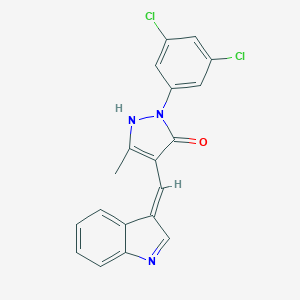![molecular formula C24H21N3O2S B302862 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B302862.png)
2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound with potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound may act by inducing apoptosis in tumor cells.
Biochemical and Physiological Effects:
2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to have potential anti-inflammatory and analgesic effects. This compound has also been shown to have potential antitumor effects. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of zinc ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its potential biological activity. This compound has been shown to have potential anti-inflammatory and analgesic activity, potential antitumor activity, and potential as a fluorescent probe for the detection of zinc ions. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One direction could be to further investigate its potential anti-inflammatory and analgesic activity. Another direction could be to further investigate its potential antitumor activity. Additionally, further research could be done to fully understand the mechanism of action of this compound. Finally, research could be done to explore other potential applications of this compound, such as its potential as a fluorescent probe for the detection of other metal ions.
Métodos De Síntesis
2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylbenzyl sulfide. The second step involves the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline with ethyl chloroacetate to form N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. The final step involves the reaction of 3-methylbenzyl sulfide with N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide to form 2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has potential applications in scientific research due to its potential biological activity. This compound has been shown to have potential anti-inflammatory and analgesic activity. It has also been shown to have potential antitumor activity. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of zinc ions.
Propiedades
Nombre del producto |
2-[(3-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C24H21N3O2S |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
2-[(3-methylphenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O2S/c1-17-6-5-7-18(14-17)15-30-16-22(28)25-21-12-10-20(11-13-21)24-27-26-23(29-24)19-8-3-2-4-9-19/h2-14H,15-16H2,1H3,(H,25,28) |
Clave InChI |
SAOPMMJCOVTXCS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclohexyl-5-[(2-isopropoxy-1-naphthyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302779.png)
![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)
